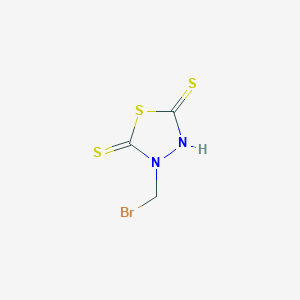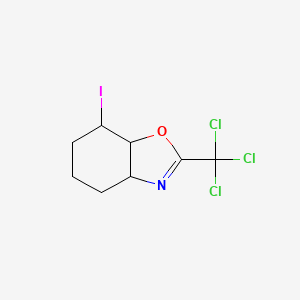
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole is a heterocyclic organic compound It features an iodine atom and a trichloromethyl group attached to a hexahydro-1,3-benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole typically involves the iodination of a precursor compound. One common method involves the reaction of a suitable benzoxazole derivative with iodine and a trichloromethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at a specific range to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Wirkmechanismus
The mechanism by which 7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 7-iodo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
- 7-Iodo-2’,3’-dideoxy-7-deazaadenosine
- Ethyl 7-iodo-2,2-dimethylheptanoate
Uniqueness
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole is unique due to its specific combination of an iodine atom and a trichloromethyl group attached to a benzoxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
89357-69-7 |
|---|---|
Molekularformel |
C8H9Cl3INO |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
7-iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole |
InChI |
InChI=1S/C8H9Cl3INO/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h4-6H,1-3H2 |
InChI-Schlüssel |
MCAFRYFPKNHEPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C(C1)I)OC(=N2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


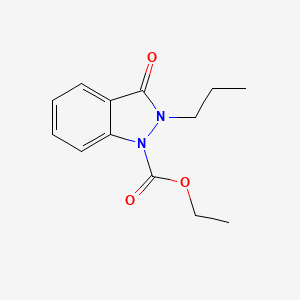

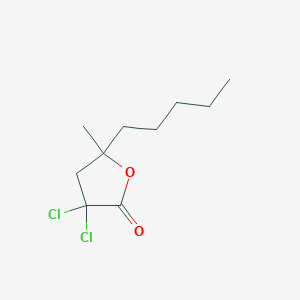
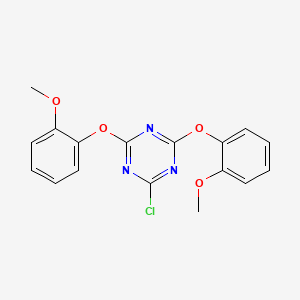
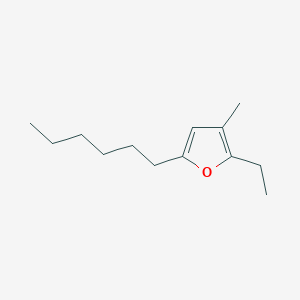

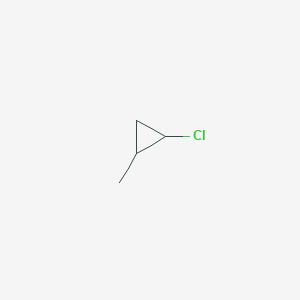

![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)



